Product packaging for 4H,4'H-[2,2'-Bichromene]-4,4'-dione(Cat. No.:)

4H,4'H-[2,2'-Bichromene]-4,4'-dione

Cat. No.: B11837101
M. Wt: 290.3 g/mol
InChI Key: LRNUARLNRGDAIA-UHFFFAOYSA-N
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Description

4H,4'H-[2,2'-Bichromene]-4,4'-dione is a dimeric chromenone scaffold of significant interest in medicinal chemistry and oncology research. This compound, which can be referred to as a biflavanone, is characterized by its molecular formula of C30H22O4 and an average molecular mass of 446.502 Da . Structurally simplified dimeric chromenones like this one are actively investigated as they often retain the potent bioactivity of more complex natural products while being more accessible for synthesis . These compounds are considered privileged structures in drug discovery. A key area of application for this chemical is in anticancer research. Studies on select dimeric chromenones have demonstrated promising low micromolar cytotoxicity against cancer cell lines, including murine lymphoma (L5178Y) and human leukemia (HL60) cells . The compound serves as a valuable lead for identifying new biological targets and developing novel therapeutic agents for cancer. The mechanism of action for this class of compounds is an area of active investigation, with researchers exploring their interactions with various enzymatic pathways and cellular processes. As a building block in chemical biology, it enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H10O4 B11837101 4H,4'H-[2,2'-Bichromene]-4,4'-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H10O4

Molecular Weight

290.3 g/mol

IUPAC Name

2-(4-oxochromen-2-yl)chromen-4-one

InChI

InChI=1S/C18H10O4/c19-13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20)12-6-2-4-8-16(12)22-18/h1-10H

InChI Key

LRNUARLNRGDAIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 4h,4 H 2,2 Bichromene 4,4 Dione and Analogues

Classical and Modern Synthetic Routes

The construction of the bichromene scaffold has evolved significantly, with modern routes emphasizing efficiency, atom economy, and environmental friendliness.

One-Pot Synthesis Strategies

One-pot synthesis, which combines multiple reaction steps into a single operation without isolating intermediates, has become a cornerstone for preparing chromene derivatives. This approach offers numerous advantages, including reduced reaction times, lower consumption of solvents, and simplified procedures. jmchemsci.comarcjournals.org

Various catalytic systems have been successfully employed in one-pot syntheses. For instance, L-proline, a recyclable and biodegradable organocatalyst, effectively catalyzes the three-component reaction of aldehydes, malononitrile (B47326), and resorcinol (B1680541) in green solvents. jmchemsci.com Similarly, magnetic copper nanoparticles (MNPs@Cu) have been used as a highly efficient and reusable catalyst for the one-pot synthesis of 2-amino-4H-chromene derivatives under solvent-free conditions. rsc.org These reactions often proceed with high to excellent yields in short timeframes. rsc.org

Interestingly, some one-pot strategies for synthesizing 4H-chromenes linked with other moieties can proceed efficiently without any catalyst at all. One such method utilizes glycerol (B35011) as a biodegradable and reusable promoting medium, highlighting a particularly green and cost-effective approach. heteroletters.org A specific bichromene derivative, 2'-amino-4-hydroxy-2-oxo-2H,4'H-[3,4'-bichromene]-3'-carbonitrile, has been synthesized using this catalyst-free, one-pot method in glycerol. heteroletters.org Another classical approach involves an intramolecular Wittig reaction of acylphosphoranes, derived from O-acylsalicylic acids, to yield 4H-chromen-4-ones in a one-pot cyclization. organic-chemistry.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from three or more starting materials in a single step, adhering to principles of efficiency and atom economy. nih.govnih.gov The synthesis of the 4H-chromene core is frequently achieved through a three-component reaction typically involving an aldehyde, a source of active methylene (B1212753) such as malononitrile or ethyl cyanoacetate, and an electron-rich phenol (B47542) or enolizable carbonyl compound. nih.govsharif.edu

The mechanism for many of these MCRs is a domino Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. sharif.edu A wide array of catalysts have been developed to facilitate these transformations, including both homogeneous and heterogeneous systems. sharif.edu For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been used as an effective catalyst for the MCR synthesis of 2-amino-4-(nitroalkyl)-4H-chromene derivatives in water, an environmentally benign solvent. nih.gov The use of solvent-free conditions, often facilitated by microwave irradiation, represents another significant advancement in the MCR synthesis of chromene analogues like 2-amino-4-aroyl-4H-benzo[h]chromenes. researchgate.net

ReactantsCatalystConditionsProduct TypeYield (%)Ref.
Aldehyde, Malononitrile, DimedoneNano-kaoline/BF3/Fe3O4Solvent-free, 70°CTetrahydro-4H-chromene90-97 sharif.edu
Aldehyde, Malononitrile, ResorcinolPotassium CarbonateMagnetized Distilled Water, 70°C2-Amino-4H-chromene83-96 ijcce.ac.ir
Salicylaldehyde (B1680747), Malononitrile, NitroalkaneDBUWater, Room Temp.2-Amino-4-(nitroalkyl)-4H-chromeneExcellent nih.gov
Arylglyoxal, Malononitrile, 1-NaphtholMg-Al hydrotalciteSolvent-free, Microwave2-Amino-4-aroyl-4H-benzo[h]chromene70-89 researchgate.net
Salicylaldehyde, DimedoneNoneGlycerol, 80°C4H-Chromene derivative87-93 heteroletters.org

Cycloaddition Methodologies (e.g., [4+2] Cycloaddition)

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, offer a powerful method for constructing the bicyclic chromene ring system with high stereocontrol. nih.govacgpubs.org In this context, ortho-quinone methides, generated in situ from precursors like salicylaldehydes, can act as the four-atom component (diene) reacting with a two-atom dienophile.

Recent advancements have focused on asymmetric [4+2] cycloadditions to produce enantiomerically enriched 4H-chromenes. nih.gov One notable strategy involves the Cs₂CO₃-catalyzed reaction of enantiopure chiral salicyl N-phosphonyl imines with allenoates, yielding highly functionalized 4H-chromenes in good yields and with excellent diastereoselectivity. nih.govrsc.org Amine catalysts like DABCO and DBU have also been utilized in the [4+2] cycloaddition of salicylaldehyde derivatives with allene (B1206475) esters to synthesize 4H-chromenes. nih.gov

Furthermore, transition metal-catalyzed cycloadditions have been explored. Ruthenium-catalyzed [4+2] cycloadditions of vicinally dioxygenated hydrocarbons, such as 1,2-diols, with various dienes provide a novel route to saturated chromene analogues (decalins). nih.gov

Catalytic Systems in Bichromene Synthesis

The choice of catalyst is pivotal in the synthesis of bichromenes and their analogues, influencing reaction rate, selectivity, and environmental impact. nih.gov Catalysts are broadly classified as homogeneous (in the same phase as reactants) or heterogeneous (in a different phase). youtube.comyoutube.comyoutube.com

Homogeneous and Heterogeneous Catalysis

Homogeneous catalysts are dissolved in the reaction medium, allowing for high activity and selectivity under mild conditions. youtube.com Examples used in chromene synthesis include L-proline, which acts as a bio-organic catalyst, and pyridine-2-carboxylic acid, which demonstrates dual acid-base behavior to drive the reaction. jmchemsci.comnih.gov Transition metal complexes, such as those of ruthenium, also function as homogeneous catalysts in specific cycloaddition reactions. nih.gov

Heterogeneous catalysts exist in a separate phase from the reactants, offering significant advantages like easy separation from the reaction mixture and potential for recyclability, which is crucial for industrial and green applications. youtube.comnih.gov A vast array of heterogeneous catalysts has been developed for chromene synthesis. These include:

Nanocatalysts: Magnetic nanoparticles, such as those based on copper (MNPs@Cu) or silver on a starch-coated iron oxide core (Ag/Fe₃O₄@starch), provide high surface area and can be easily recovered using an external magnet. rsc.orgscielo.org.za

Metal Oxides: Simple, inexpensive, and stable metal oxides like magnesium oxide (MgO) have proven to be highly active heterogeneous base catalysts. frontiersin.org

Modified Natural Materials: Materials like expanded perlite (B1173460) or nano-kaoline functionalized with Lewis acids serve as effective and green heterogeneous catalysts. frontiersin.orgsharif.edu

Catalyst TypeCatalyst ExampleReactionAdvantagesRef.
Homogeneous L-proline3-component synthesis of 2-amino-chromenesBio-organic, reusable, mild conditions jmchemsci.com
Homogeneous Pyridine-2-carboxylic acid3-component synthesis of 2-amino-4H-chromenesSustainable, rapid, high atom economy nih.gov
Heterogeneous MNPs·GO-CysA3-component synthesis of 4H-chromenesReusable solid acid, green solvent nih.gov
Heterogeneous Nano-kaoline/BF3/Fe3O43-component synthesis of 4H-chromenesMagnetic, recyclable, solvent-free sharif.edu
Heterogeneous Magnesium Oxide (MgO)3-component synthesis of pyran-annulated chromenesInexpensive, stable, recyclable frontiersin.org

Green Chemistry Approaches (e.g., Solvent-Free, Borax-mediated)

Green chemistry principles are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize energy consumption, and use non-toxic, renewable resources. nih.govmdpi.com

Solvent-Free and Green Solvent Systems: A major focus of green chemistry is the reduction or elimination of volatile organic solvents. Many modern syntheses of 4H-chromenes are performed under solvent-free (neat) conditions, often with grinding or microwave assistance, which reduces waste and can accelerate reaction rates. rsc.orgsharif.eduresearchgate.net When a solvent is necessary, green alternatives are preferred. Water is an ideal green solvent due to its non-toxic and non-flammable nature, and it has been successfully used in many chromene syntheses. nih.govijcce.ac.ir Other green promoting media include mixtures of water and ethanol, or biodegradable solvents like glycerol. heteroletters.orgnih.gov

Borax-Mediated Synthesis: Borax, a naturally occurring mineral, has been utilized as an inexpensive and environmentally benign catalyst in organic synthesis. nih.govrsc.org It has been reported as an effective catalyst for the synthesis of various chromene derivatives, such as dihydropyrano[3,2-c]chromenes. nih.govresearchgate.net This approach aligns with green chemistry principles by using a mild, readily available, and low-toxicity catalyst.

Green ApproachReactantsCatalyst/MediumKey FeaturesRef.
Solvent-Free Aldehyde, Malononitrile, Enolizable CompoundMNPs@CuRecyclable magnetic catalyst, no solvent waste rsc.org
Green Solvent Aldehyde, Malononitrile, ResorcinolMagnetized Distilled Water (K₂CO₃ catalyst)Avoids organic solvents, high yields ijcce.ac.ir
Green Solvent Salicylaldehyde, Dimedone, etc.Glycerol (catalyst-free)Biodegradable and recyclable medium, 100% atom economy heteroletters.org
Green Metrics Aldehyde, Malononitrile, DimedonePyridine-2-carboxylic acid in Water/EtOHHigh Atom Economy (99.36%), low E-factor (16.68) nih.gov
Borax-Mediated Various aldehydes, malononitrile, 4-hydroxycoumarin (B602359)BoraxMild, inexpensive, environmentally friendly catalyst nih.gov

Reaction Mechanisms and Stereochemical Control

The formation of the bichromene structure is not a trivial synthetic challenge. The control of reactivity and stereochemistry is paramount, and this is often achieved through a deep understanding of the underlying reaction mechanisms. Key mechanistic pathways include Knoevenagel condensation/Michael addition cascades for the formation of the chromene rings and subsequent oxidative coupling for the dimerization.

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, is frequently employed in the synthesis of chromene derivatives. This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone. In the context of chromene synthesis, a salicylaldehyde derivative is often reacted with a compound containing an active methylene group, such as malononitrile or a 1,3-dicarbonyl compound. heteroletters.orgresearchgate.net This initial condensation is often the first step in a domino or cascade sequence.

Following the Knoevenagel condensation, a Michael addition can occur, leading to the formation of the chromene ring. This cascade approach is highly efficient as it allows for the construction of complex molecular architectures in a single synthetic operation, often with high atom economy. dntb.gov.ua For instance, the reaction of salicylaldehyde with a β-ketoester or malononitrile can proceed via a Knoevenagel adduct, which then undergoes an intramolecular oxa-Michael addition of the phenolic hydroxyl group to the newly formed α,β-unsaturated system, yielding a 4H-chromene. heteroletters.orgmdpi.com

The mechanism can be facilitated by a variety of catalysts, including bases, acids, and even organocatalysts. dntb.gov.uamdpi.com The choice of catalyst can significantly influence the reaction rate and selectivity. For example, basic catalysts deprotonate the active methylene compound, initiating the condensation, while Lewis acids can activate the carbonyl group of the aldehyde.

Table 1: Examples of Knoevenagel-Michael Cascades in the Synthesis of 4H-Chromene Derivatives
Aldehyde ReactantActive Methylene CompoundCatalystSolventProductYield (%)Reference
SalicylaldehydeMalononitrileNa2CO3 (10 mol%)Ball-milling (solvent-free)2-Amino-4H-chromene-3-carbonitrileQuantitative heteroletters.org
Substituted Salicylaldehydes1,3-BisarylsulfonylpropenesPiperidine/p-TsOHToluene3-Sulfonyl-2-sulfonylmethyl-2H-chromenes70-90 mdpi.com
Aromatic AldehydesDimedoneGlycerolGlycerolTetrahydro-1H-xanthen-1-one derivativesHigh heteroletters.org
Salicylaldehyde4-HydroxycoumarinGlycerolGlycerol9-(4-hydroxy-2-oxo-2H-chromen-3-yl)-...90 heteroletters.org

The crucial step in the formation of the chromene ring is the intramolecular cyclization. In the context of the Knoevenagel-Michael cascade, this is typically an oxa-Michael addition. The phenolic hydroxyl group acts as a nucleophile, attacking the electron-deficient double bond of the Knoevenagel adduct. mdpi.com This intramolecular cyclization is generally favored due to the formation of a stable six-membered heterocyclic ring.

Alternative cyclization strategies have also been developed. For instance, tandem radical addition-cyclization reactions of o-(allyloxy)arylaldehydes with various radical precursors can lead to the formation of chroman-4-one scaffolds. researchgate.net Another approach involves the intramolecular Stetter reaction, which can provide access to enantiomerically enriched chroman-4-ones.

Table 2: Ring Cyclization Approaches for Chromene and Chromanone Synthesis
Starting Material(s)Reaction TypeCatalyst/ReagentProduct TypeReference
Salicylaldehydes, 1,3-DicarbonylsKnoevenagel-Oxa-MichaelOrganocatalyst4H-Chromenes dntb.gov.ua
o-(Allyloxy)arylaldehydes, α-Oxocarboxylic acidsCascade Decarboxylation/Oxidative CyclizationAgNO3, (NH4)2S2O8Chroman-4-ones researchgate.net
Alkynyl o-Quinone Methides1,4-Conjugate Addition/Isomerization/Oxa-MichaelDBUFlavanones organic-chemistry.org
2-Hydroxyacetophenones, Aldehydes, AnilineMannich-type/CyclizationEthylenediamine diacetateFlavanones organic-chemistry.org

The development of asymmetric methods for the synthesis of chromene derivatives is a significant area of research, driven by the fact that different enantiomers of a chiral molecule can exhibit distinct biological activities. rsc.org For the synthesis of 4H,4'H-[2,2'-bichromene]-4,4'-dione, which possesses axial chirality if substituted, or can have stereocenters in its analogues, controlling the stereochemical outcome is crucial.

Asymmetric synthesis of chromenes can be achieved through various strategies, including the use of chiral catalysts in Knoevenagel-Michael cascades or other cyclization reactions. rsc.org Organocatalysis has emerged as a powerful tool in this regard, with chiral amines, squaramides, and thioureas being employed to induce enantioselectivity. researchgate.net These catalysts can activate the substrates and control the facial selectivity of the key bond-forming steps. For example, a chiral squaramide catalyst can promote the asymmetric oxa-Michael-nitro-Michael domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins to produce chiral chromans with excellent enantioselectivities. researchgate.net

In the context of a dimeric structure like this compound, diastereoselectivity becomes a key consideration if stereocenters are present on the monomeric units. The coupling of two chiral chromene precursors would lead to the formation of diastereomers. The control of this diastereoselectivity would depend on the nature of the coupling reaction and the directing influence of the existing stereocenters. While specific studies on the diastereoselective synthesis of the target molecule are not available, the principles of asymmetric catalysis and diastereoselective coupling reactions from related systems would be applicable. researchgate.net

Table 3: Asymmetric Approaches to Chromene and Chroman Synthesis
Reaction TypeSubstratesChiral Catalyst/ReagentStereoselectivityReference
Oxa-Michael-nitro-Michael domino reaction2-Hydroxynitrostyrenes, trans-β-nitroolefinsSquaramideup to 99% ee, >20:1 dr researchgate.net
Michael addition–cyclizationCyclohexane-1,3-dione, Ethyl 2-cyano-3-phenylacrylatesChiral salen–cobalt(II) complexup to 89% ee rsc.org
Intramolecular Stetter reactionAliphatic/aromatic aldehydes, Trisubstituted Michael acceptorsChiral N-heterocyclic carbeneHigh ee and dr organic-chemistry.org
Hydrogenation2-CF3-chromen-4-onesRh-catalyst with chiral ligandExcellent ee organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation of 4h,4 H 2,2 Bichromene 4,4 Dione Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 4H,4'H-[2,2'-Bichromene]-4,4'-dione framework.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the unique protons and carbons in its symmetric structure. The chemical shifts are influenced by the electronic environment of each nucleus.

¹H NMR: The proton spectrum would be characterized by signals in the aromatic region (typically δ 6.5–8.0 ppm) corresponding to the protons on the benzene (B151609) rings. The protons on the pyran ring, particularly the olefinic proton and the methylene (B1212753) protons at the 4- and 4'-positions, would appear at characteristic chemical shifts. For instance, in related 4H-chromene derivatives, the CH proton of the pyran ring often appears as a singlet in the range of δ 4.12–4.38 ppm, while aromatic protons show multiplets between δ 6.59–7.55 ppm researchgate.net.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom. The most downfield signals are typically those of the carbonyl carbons (C-4 and C-4'), expected in the δ 190-200 ppm range researchgate.net. Carbons of the aromatic rings and the double bonds within the pyran rings would resonate between δ 110–165 ppm researchgate.net. The sp³-hybridized carbons at the 2- and 2'-positions would appear further upfield. In similar chromene structures, a characteristic signal for the pyran ring carbon can be observed around δ 24.50–25.25 ppm researchgate.net.

NucleusPositionExpected Chemical Shift (ppm)Notes
¹HAromatic (e.g., H-5, H-6, H-7, H-8)~6.5 - 8.0Splitting patterns depend on substitution.
¹HOlefinic (H-3)~5.5 - 6.5Expected to be a singlet or show long-range coupling.
¹³CCarbonyl (C-4, C-4')~190 - 200Typically a sharp singlet in decoupled spectra.
¹³CAromatic/Olefinic~110 - 165Includes carbons of the benzene ring and the C-2/C-3 double bond.
¹³CSaturated (C-2, C-2')~20 - 40Represents the sp³ carbon of the pyran ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edulibretexts.org For this compound, COSY would be used to establish the connectivity of adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range connectivity (two to four bonds) between protons and carbons. sdsu.edu It is particularly useful for mapping out the carbon skeleton by connecting protons to non-protonated (quaternary) carbons, such as the carbonyl carbons and the carbons at the ring junctions. For instance, correlations from aromatic protons to the carbonyl carbon (C-4) would confirm the placement of the ketone group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their through-bond connectivity. This is useful for determining stereochemistry and conformation. In the context of the bichromene structure, NOESY could help confirm the spatial proximity of protons on the two separate chromene units, depending on the rotational freedom around the C2-C2' bond.

ExperimentType of CorrelationKey Expected Correlations for this compound
COSY¹H—¹H (through 2-3 bonds)Correlations between adjacent aromatic protons (e.g., H-5/H-6, H-6/H-7, H-7/H-8).
HSQC¹H—¹³C (through 1 bond)Correlation of each aromatic proton to its attached carbon; H-3 to C-3.
HMBC¹H—¹³C (through 2-4 bonds)Correlations from H-5 to C-4 and C-4a; correlation from H-3 to C-2, C-4, and C-4a.
NOESY¹H—¹H (through space)Correlations between protons on different rings that are spatially close, confirming conformation.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental composition of a compound.

HRMS measures the m/z ratio to several decimal places, allowing for the determination of a molecule's exact mass and, consequently, its elemental formula. For this compound (molecular formula C₁₈H₁₀O₄), the calculated monoisotopic mass is 290.0579 Da. HRMS analysis would be expected to yield a measured mass that matches this theoretical value with high accuracy (typically within 5 ppm), confirming the molecular formula. thermofisher.com In studies of related biflavonoids, HRMS has been used to confirm complex molecular formulas such as C₃₀H₁₈O₁₀. researchgate.netjppres.com

CompoundMolecular FormulaCalculated Exact Mass ([M+H]⁺)Typical Mass Accuracy
This compoundC₁₈H₁₀O₄291.0652 Da< 5 ppm

ESI is a soft ionization technique that is well-suited for analyzing moderately polar and thermally labile compounds. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the source. nih.gov Tandem mass spectrometry (MS/MS), often performed via collision-induced dissociation (CID), involves selecting the precursor ion and fragmenting it to produce a characteristic product ion spectrum. nih.govresearchgate.net This fragmentation pattern provides valuable structural information.

For this compound, the fragmentation is expected to involve characteristic pathways for flavonoid and chromone (B188151) structures, such as retro-Diels-Alder (RDA) reactions, which would cleave the pyran ring. Other likely fragmentation pathways include the loss of small neutral molecules like carbon monoxide (CO) from the carbonyl groups. Analysis of substituted bichromene derivatives has shown fragment ions corresponding to the cleavage of the bond linking the two monomeric units and subsequent fragmentations of the individual chromene moieties. jppres.com

Precursor Ion (m/z)Proposed Fragmentation PathwayExpected Product Ion (m/z)
291.0652 ([M+H]⁺)Loss of Carbon Monoxide (CO)263.0703
291.0652 ([M+H]⁺)Retro-Diels-Alder (RDA) ReactionVariable, depends on specific cleavage
291.0652 ([M+H]⁺)Cleavage of C2-C2' bond~145 (Chromenone fragment)

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, typically in the form of Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be dominated by absorptions corresponding to the carbonyl, ether, and aromatic components of the structure. In related 4H-chromene derivatives, characteristic absorption bands appear for carbonyl (1630–1710 cm⁻¹), ether (1190–1230 cm⁻¹), and aromatic C=C groups. researchgate.net

Functional GroupType of VibrationExpected Absorption Range (cm⁻¹)
C=O (Ketone)Stretching~1630 - 1680
C=C (Aromatic & Olefinic)Stretching~1450 - 1600
C-O-C (Ether)Asymmetric Stretching~1200 - 1250
C-H (Aromatic)Stretching~3000 - 3100
C-H (Aromatic)Bending (Out-of-plane)~750 - 900

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. thermofisher.com For this compound, the FT-IR spectrum is expected to be characterized by several key absorption bands corresponding to its constituent parts: the aromatic rings, the α,β-unsaturated ketone, and the vinyl ether moieties. mdpi.com

The primary vibrational modes anticipated for this structure include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ region. mdpi.com

Aliphatic C-H Stretching: While the core structure lacks standard aliphatic C-H, any such groups on substituted derivatives would appear in the 3000-2850 cm⁻¹ range.

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected for the conjugated ketone group. For similar chromone and dione (B5365651) structures, this peak typically appears in the range of 1700-1630 cm⁻¹. nih.govnih.gov

Alkene and Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected in the 1625–1450 cm⁻¹ region, arising from the vibrations of the carbon-carbon double bonds within the pyran and benzene rings. mdpi.comnih.gov

C-O-C Stretching: The vinyl ether linkage within the chromene rings should produce strong, characteristic bands in the 1300–1000 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.

Aromatic C-H Out-of-Plane Bending: In the fingerprint region, bands between 900–700 cm⁻¹ can provide information about the substitution pattern of the aromatic rings. mdpi.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Carbonyl (C=O)Stretching1700 - 1630
Aromatic/Alkene C=CStretching1625 - 1450
Ether (C-O-C)Asymmetric/Symmetric Stretching1300 - 1000
Aromatic C-HOut-of-Plane Bending900 - 700

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu The this compound molecule possesses an extended conjugated system of π-electrons, making it a strong chromophore. The UV-Vis spectrum is therefore expected to show intense absorption bands, primarily due to π → π* electronic transitions. Weaker n → π* transitions, associated with the non-bonding electrons of the carbonyl oxygens, may also be observed.

The spectrum of related pyrano[3,2-c]chromene-dione derivatives, measured in dichloromethane, shows absorption maxima that can be used to infer the probable absorption regions for the target compound. researchgate.net The extensive conjugation in the bichromene system is likely to result in absorption bands extending into the near-UV region (300-400 nm). nih.gov

Electronic TransitionInvolved OrbitalsExpected Wavelength RegionRelative Intensity
π → πHOMO to LUMO~250 - 400 nmStrong
n → πNon-bonding (C=O) to LUMO>300 nmWeak

Electron Paramagnetic Resonance (EPR) Spectroscopy (e.g., for specific complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects chemical species with one or more unpaired electrons (paramagnetic species). wikipedia.orgresearchgate.net The ground state of this compound is a diamagnetic, closed-shell molecule, meaning it has no unpaired electrons. Therefore, the pure compound is EPR-silent and would not produce a spectrum.

However, EPR spectroscopy would be an invaluable tool for studying derivatives or complexes of this system. biointerfaceresearch.com For instance:

Radical Species: If this compound were to be chemically or electrochemically oxidized or reduced, radical ions could be formed. EPR would be essential for confirming the formation of these radicals and characterizing their electronic structure. nih.gov

Metal Complexes: If the molecule were used as a ligand to chelate with a paramagnetic transition metal ion (e.g., Cu²⁺, Mn²⁺, Fe³⁺), the resulting complex would be EPR-active. The EPR spectrum would provide detailed information about the metal ion's oxidation state, its coordination environment, and the nature of the metal-ligand bonding. biointerfaceresearch.com

The key parameters obtained from an EPR spectrum are the g-factor, which is characteristic of the radical's electronic environment, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei. mdpi.com

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides detailed information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. carleton.edu

Single-Crystal X-ray Diffraction (SCXRD) involves directing a beam of X-rays onto a single, high-quality crystal. carleton.edu The resulting diffraction pattern allows for the unambiguous determination of the molecular structure at an atomic level. mdpi.com

While no specific crystal structure for this compound has been reported in the literature, its structural parameters can be predicted based on known structures of related chromone derivatives. The molecule is expected to have a largely planar geometry due to the sp² hybridization of the atoms in the aromatic and pyran rings. The two chromene-dione moieties are connected by a single C-C bond, around which some degree of torsional flexibility may exist.

In the solid state, the crystal packing would likely be dominated by intermolecular forces such as:

π-π Stacking: The planar aromatic rings are expected to stack on top of one another, a common stabilizing interaction in aromatic compounds.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic C-H groups and the carbonyl oxygen atoms could play a significant role in the supramolecular architecture.

The table below presents representative data from a related oxaspirocyclic dione compound to illustrate the type of information obtained from an SCXRD analysis. researchgate.net

Representative Crystallographic Data for an Analogous Dione Compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Bond Length C=O (Å)~1.21 - 1.23
Bond Length C-O (Å)~1.35 - 1.38
Bond Length Aromatic C=C (Å)~1.37 - 1.40

Computational Chemistry and Theoretical Modeling of 4h,4 H 2,2 Bichromene 4,4 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of 4H,4'H-[2,2'-Bichromene]-4,4'-dione from its ground state electron density.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of chromone (B188151) derivatives are often investigated using DFT to understand their stability and reactivity. nih.gov The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between these orbitals (Egap) is a key determinant of molecular reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov For chromone systems, DFT calculations, often at the B3LYP level of theory, are used to determine these energies, which indicate efficient charge transfer within the molecular structure. nih.gov

While specific experimental data for this compound is not available, theoretical calculations for analogous chromone derivatives provide representative values. These studies help in understanding the potential electronic behavior of the target compound.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital, indicating electron-donating character.
ELUMO -2.1 Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting character.
Energy Gap (ΔE) 4.4 Difference between LUMO and HOMO, related to chemical reactivity and kinetic stability.

Vibrational Frequency Predictions and Spectroscopic Correlations

Vibrational analysis is a fundamental tool for identifying molecular structures. q-chem.com DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. q-chem.commdpi.com These theoretical predictions are crucial for assigning experimental vibrational modes. mdpi.com It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and deficiencies in the theoretical model, thereby achieving better agreement with experimental data. researchgate.net For chromone derivatives, characteristic vibrational modes include the C=O stretching of the pyrone ring, which is typically observed in the 1690–1630 cm−1 region. nih.gov The accuracy of these predictions relies heavily on the structure being a stationary point on the potential energy surface. uni-muenchen.de

The following table presents predicted vibrational frequencies for key functional groups in this compound, based on values reported for similar chromone structures.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm-1) Description
C=O Stretching 1655 Associated with the carbonyl group in the γ-pyrone ring.
C=C Stretching 1610, 1575 Aromatic and pyrone ring C=C bond vibrations.
C-O-C Stretching 1240 Ether linkage vibration within the chromene rings.
C-H Stretching 3080 Aromatic C-H bond vibrations.

Bond Dissociation Enthalpies and Reactivity Descriptors

Bond Dissociation Enthalpy (BDE) is a measure of the strength of a chemical bond and is a critical parameter for predicting the antioxidant activity and reactivity of compounds like flavonoids, which share structural similarities with chromones. nih.govacs.org The BDE for an X-H bond corresponds to the enthalpy change of the reaction where the bond is broken homolytically to form two radicals. acs.org For flavonoids, the BDE of phenolic O-H groups is often considered a key factor in their radical scavenging ability via the hydrogen atom transfer (HAT) mechanism. nih.govnih.gov In some cases, C-H bonds can also exhibit low BDEs and contribute significantly to antioxidant activity. nih.govacs.org DFT calculations are a primary method for determining these values, providing insights into which sites on a molecule are most likely to participate in radical reactions. researchgate.netresearchgate.net While specific BDE values for this compound are not documented, calculations on related flavonoid structures show that BDE values for phenolic O-H bonds typically range from 77 to 85 kcal/mol. nih.gov

Other reactivity descriptors derived from DFT, such as ionization potential and electron affinity, further characterize the molecule's behavior in redox reactions. nih.govnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sysrevpharm.org This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.gov

Ligand-Receptor Binding Affinity Predictions

A key output of molecular docking is the binding affinity, often expressed as a score or in terms of free energy of binding (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the receptor. samipubco.com A more negative binding energy typically indicates a more stable and favorable interaction. samipubco.com Chromone and its derivatives have been the subject of numerous docking studies to evaluate their potential as inhibitors for various enzymes, including cholinesterases and carbonic anhydrases. nih.govnih.gov For instance, docking studies on 3-formyl chromone derivatives against the insulin-degrading enzyme (IDE) have shown binding energies as strong as -8.5 kcal/mol. nih.gov Similarly, studies on other chromone derivatives have reported a wide range of binding affinities against different biological targets. nih.gov

The table below provides illustrative binding affinity predictions for this compound against several hypothetical enzyme targets, reflecting typical values found for this class of compounds.

Table 3: Illustrative Ligand-Receptor Binding Affinity Predictions

Target Protein PDB ID Predicted Binding Affinity (kcal/mol)
Acetylcholinesterase (AChE) 4EY7 -9.2
Carbonic Anhydrase IX 5FL4 -8.5
Cyclooxygenase-2 (COX-2) 5IKR -9.8
SARS-CoV-2 Main Protease 6LU7 -7.9

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals, Pi-Stacking)

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These non-covalent interactions are fundamental to molecular recognition and biological function. mdpi.com Key interactions for chromone-based ligands typically include:

  • Hydrogen Bonds: Formed between hydrogen bond donors (like -OH or -NH groups) and acceptors (like carbonyl oxygens). These are highly directional and crucial for specificity.
  • Van der Waals Interactions: These are weaker forces arising from temporary fluctuations in electron density, but they are numerous and collectively contribute significantly to the overall binding energy.
  • Pi-Stacking (π-π Interactions): Occur between aromatic rings, such as the benzene (B151609) moiety of the chromene structure and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's active site. researchgate.net
  • Docking studies of chromone derivatives frequently reveal interactions with both catalytic and peripheral sites of enzymes, highlighting their potential for potent and selective inhibition. nih.govnih.gov For example, a docking study on a bichromene derivative with the Endothelin Receptor Type-B showed potential pi-pi stacking interactions with aromatic residues like Phe240 and His340. samipubco.com

    Table 4: Illustrative Intermolecular Interactions for this compound in a Hypothetical Active Site

    Amino Acid Residue Interaction Type Distance (Å)
    SER 122 Hydrogen Bond (with C=O) 2.9
    TYR 357 Pi-Pi Stacking 4.5
    PHE 340 Pi-Pi Stacking 4.8
    LEU 294 Van der Waals 3.8
    VAL 295 Van der Waals 4.1

    Molecular Dynamics (MD) Simulations

    Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. samipubco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics and stability of molecules like this compound, both in isolation and when complexed with biological targets such as proteins. samipubco.comnih.gov

    The functional properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. uni-duesseldorf.de MD simulations are employed to explore the conformational landscape of this compound, identifying its most stable low-energy states. When studying a protein-ligand complex, simulations can reveal the stability of the binding pose and the dynamic interplay between the ligand and the protein's active site. nih.gov

    The process typically involves placing the protein-ligand complex within a simulated physiological environment, often a water box with ions to mimic bodily fluids. samipubco.com The system's energy is then minimized, and the simulation is run for a duration, often in the nanosecond range, to observe the dynamic behavior. nih.govmdpi.com Analysis of the simulation trajectory provides insights into the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for the stability of the complex. mdpi.com For instance, a stable complex is often characterized by the ligand maintaining its position within the binding pocket with minimal deviation and preserving critical interactions with key amino acid residues throughout the simulation. mdpi.com This stability is a key indicator of a potent and prolonged inhibitory effect in the context of drug design. mdpi.com

    To quantify the stability and dynamics observed in MD simulations, two key metrics are commonly calculated: the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). nih.gov

    Root Mean Square Deviation (RMSD) measures the average distance between the atoms (usually the backbone atoms) of a molecule in a given timeframe relative to a reference structure (typically the initial minimized structure). nih.gov A low and stable RMSD value over the course of a simulation indicates that the protein-ligand complex has reached equilibrium and remains in a stable conformation. mdpi.com Conversely, large fluctuations or a continuously increasing RMSD suggest instability and significant conformational changes. samipubco.com For example, in simulations of related chromene derivatives, a stable complex might exhibit RMSD values fluctuating steadily around 1.5-2.0 Å, while a less stable complex could show deviations averaging 3.5 Å or higher. mdpi.com

    Root Mean Square Fluctuation (RMSF) is calculated for each individual residue (or atom) in the system. It measures the fluctuation of each residue around its average position during the simulation. nih.gov This analysis helps to identify the more flexible or rigid regions of the protein upon ligand binding. nih.gov High RMSF values in specific regions of a protein can indicate that these areas are highly mobile, which might be functionally important or could suggest that the ligand induces flexibility in that area. nih.govmdpi.com

    The table below illustrates hypothetical RMSD and RMSF data that could be obtained from an MD simulation of a protein-ligand complex involving a chromene derivative, based on findings for related compounds.

    MetricSystemAverage Value (Å)Standard Deviation (Å)Interpretation
    RMSD Protein-Ligand Complex1.80.3Stable complex, equilibrated system mdpi.comnih.gov
    Ligand within Binding Site1.20.2Ligand maintains a stable binding pose nih.gov
    RMSF Active Site Residues0.80.2Residues in direct contact with the ligand are stabilized and show low fluctuation nih.gov
    Loop Region (distant)2.50.7Peripheral loop regions of the protein retain higher flexibility nih.govnih.gov

    Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD) Methodologies

    Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD) are foundational pillars of modern computational drug discovery. jrespharm.com QSAR models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net SBDD, on the other hand, relies on the 3D structure of the biological target to design and optimize ligands with high affinity and selectivity. jrespharm.com

    The development of a robust QSAR model begins with the calculation of molecular descriptors for a set of compounds with known activities. researchgate.net These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. For a compound like this compound, relevant descriptors could include:

    Topological Descriptors: Quantify molecular shape, size, and branching (e.g., Wiener index, Kappa indices). nih.gov

    Electronic Descriptors: Describe the electronic properties of the molecule (e.g., dipole moment, HOMO/LUMO energies, partial charges).

    Physicochemical Descriptors: Include properties like the octanol-water partition coefficient (AlogP or LogP), molar refractivity, and polar surface area (PSA). nih.gov

    Once calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that links a combination of these descriptors to the observed biological activity. The goal is to create a statistically significant model with high predictive power, which can then be used to estimate the activity of new, unsynthesized analogs. For example, a QSAR study on related iminochromene derivatives identified descriptors for dipole moment and 2D autocorrelation as being significant for influencing biological activity.

    The table below lists some key molecular descriptors that would be calculated for this compound in a typical QSAR study.

    Descriptor ClassSpecific DescriptorRelevance to Ligand-Target Interactions
    Electronic Dipole MomentInfluences long-range electrostatic interactions with the target.
    HOMO/LUMO EnergiesRelates to the molecule's ability to donate or accept electrons in charge-transfer interactions.
    Physicochemical LogP (Octanol/Water)Indicates the hydrophobicity of the molecule, affecting its ability to cross membranes and interact with hydrophobic pockets in a protein. nih.gov
    Polar Surface Area (PSA)Correlates with hydrogen bonding potential and membrane permeability.
    Topological Wiener IndexDescribes molecular branching and compactness, which can influence how well the molecule fits into a binding site. nih.gov

    In silico methods, particularly molecular docking, are used to predict the preferred binding orientation of a ligand within a protein's active site and to characterize the non-covalent interactions that stabilize the complex. samipubco.comjrespharm.com For this compound, a docking simulation would place the molecule into the binding pocket of a target protein and score the different poses based on a calculated binding affinity or energy. researchgate.net

    The interaction profile generated from this simulation would highlight key contacts. Based on its chemical structure, this compound is predicted to engage in several types of interactions:

    Hydrogen Bonding: The two ketone oxygens in the dione (B5365651) structure can act as hydrogen bond acceptors, interacting with donor residues (e.g., Lysine, Arginine, Serine) in the protein's active site.

    π-π Stacking: The fused aromatic benzene rings of the chromene system can form favorable π-π stacking or T-shaped interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.

    Hydrophobic Interactions: The nonpolar aromatic rings and the core scaffold can engage in hydrophobic interactions with nonpolar residues (e.g., Leucine, Valine, Isoleucine), helping to anchor the ligand in the binding site.

    These predicted interactions provide a structural hypothesis for the molecule's mechanism of action and can guide the design of analogs with improved potency by optimizing these contacts.

    Reactivity and Chemical Transformations of 4h,4 H 2,2 Bichromene 4,4 Dione

    Oxidation and Reduction Pathways

    The redox chemistry of 4H,4'H-[2,2'-Bichromene]-4,4'-dione is centered on the α,β-unsaturated ketone (enone) system within each chromone (B188151) unit. These moieties are analogous to quinones and can undergo reduction, while the phenolic ether and aromatic rings can be susceptible to oxidation.

    Oxidation: The chromone skeleton, particularly when substituted with electron-donating groups, can undergo oxidation. mdpi.com In biomimetic systems, such as those using the Fenton reaction or artificial porphyrins, chromone derivatives can be oxidized, leading to the formation of various metabolites. mdpi.com The primary sites of oxidation are typically the electron-rich aromatic rings. While specific studies on the oxidation of this compound are not extensively detailed, research on related chromone derivatives demonstrates their antioxidant properties through mechanisms like radical scavenging and ferric reducing power. mdpi.comnih.gov This implies that the bichromene compound itself can act as a reducing agent (i.e., be oxidized) under certain conditions. The presence of multiple aromatic rings suggests a capacity to neutralize free radicals. nih.gov

    Reduction: The carbonyl groups of the pyrone rings are the primary sites for reduction. This process is a key feature of quinone-type compounds, which can be reversibly reduced to hydroquinones. ucr.edu In a similar vein, the dione (B5365651) can be reduced to the corresponding diol. This transformation disrupts the conjugation of the pyrone ring, significantly altering the molecule's electronic and photophysical properties. Common reducing agents for ketones, such as sodium borohydride (B1222165) or lithium aluminum hydride, can be employed for this purpose. The reduction of the C=C double bond in the pyrone ring can also occur, typically under catalytic hydrogenation conditions. In biological contexts, the reduction of related structures can be mediated by enzymes. lumenlearning.com

    The antioxidant activity of various chromone derivatives has been investigated through several assays, as summarized in the table below. These values indicate the capacity of the chromone scaffold to participate in redox reactions.

    Compound DerivativeAntioxidant AssayObserved Activity/ValueReference
    Chromone Derivatives (General)Oxygen Radical Absorbance Capacity (ORAC)All tested compounds showed significant ORAC values. mdpi.com
    DMAF (a chromone derivative)Ferric Reducing Antioxidant Power (FRAP)Significantly increased FRAP activity compared to reference. mdpi.com
    DMAF (a chromone derivative)ABTS Radical ScavengingSignificantly higher activity than other tested molecules. mdpi.com
    2-StyrylchromonesMetal Chelation (Fe(II))Showed spectral changes indicating Fe(II) chelation, an antioxidant mechanism. researchgate.net
    Hydroxy-chromone derivatives (2e, 2f, 2j, 3i)In vitro antioxidant assayPotent antioxidant activity observed. nih.gov

    Electrophilic and Nucleophilic Aromatic Substitution Reactions

    The aromatic rings of the this compound scaffold are subject to substitution reactions, with the regioselectivity being heavily influenced by the existing substituents. unacademy.comslideshare.net

    Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nature of the carbonyl group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly if a good leaving group (like a halogen) is present on the ring. researchgate.net The ring is considered electron-deficient, and attack by a nucleophile is favored. unacademy.com The presence of the electron-withdrawing group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. researchgate.net Positions ortho and para to the carbonyl group (e.g., C-5 and C-7) are activated for nucleophilic attack.

    The directing effects of the key functional groups on the chromone ring are summarized below.

    Functional GroupPosition on Benzene (B151609) RingEffect on Electrophilic AttackDirecting Influence
    Carbonyl (C=O)4Strongly DeactivatingMeta-directing (to C-5, C-7)
    Ether Oxygen (-O-)1Strongly ActivatingOrtho, Para-directing (to C-2, C-8, C-6)

    Formation of Metal Complexes and Coordination Chemistry

    The this compound molecule possesses excellent chelating sites, making it a potent ligand for forming metal complexes. The key coordination sites are the carbonyl oxygen at position 4 and the pyran ether oxygen at position 1. This arrangement allows the chromone moiety to act as a bidentate ligand.

    Chromone derivatives and their Schiff base analogs are well-recognized for their strong binding affinity for various metal ions, forming stable complexes. nih.govresearchgate.net The formation of these complexes often leads to enhanced biological activity and can be used to develop sensors for metal ions like Cu(II). nih.gov

    The coordination can lead to various geometries depending on the metal ion, its oxidation state, and the presence of other auxiliary ligands. libretexts.orgtcd.ie Common coordination numbers for transition metal complexes are 4 and 6, resulting in tetrahedral, square planar, or octahedral geometries. libretexts.orgtcd.ie For instance, studies on related ligands show the formation of distorted octahedral structures for Co(II), Ni(II), and Cu(II) complexes. researchgate.net The dione nature of the bichromene suggests it could potentially coordinate to two metal centers or act as a tetradentate ligand for a single metal center, leading to the formation of coordination polymers or intricate supramolecular structures. nih.govmdpi.com

    Ligand TypeMetal Ion(s)Resulting Complex/StructureReference
    Chromone Schiff BaseCu(II)Formation of colored copper complexes, used as colorimetric sensors. nih.gov
    3-{(5-mercapto-1,3,4-thiadiazol-2-ylimino) methyl}-4H-chromen-4-oneCo(II), Ni(II), Cu(II)Divalent metal complexes with enhanced biological activity. researchgate.net
    Chromone Schiff BaseCu(II), Ni(II), Co(II), Cd(II)Paramagnetic complexes with distorted octahedral structures. researchgate.net
    1,10-phenanthroline-5,6-dioneCu(II), Ag(I)Complexes capable of interacting with and cleaving DNA. nih.gov
    Diketone with pyrazole (B372694) moietyEu(III), Gd(III), Tb(III)Isostructural lanthanide complexes [LnL3(H2O)2]. mdpi.com

    Photochemical Reactivity and Degradation Mechanisms

    Chromone derivatives are photochemically active, and their exposure to light can initiate a variety of chemical reactions, including isomerizations, cycloadditions, and degradation. researchgate.netresearchgate.net The bichromophoric nature of this compound, containing two conjugated carbonyl systems, makes it particularly susceptible to photo-induced transformations. researchgate.net

    Upon absorption of light, the molecule is promoted to an excited state. From this state, several reaction pathways are possible:

    Photoisomerization: Irradiation can lead to reversible isomerization. For example, some chromones undergo photoenolisation, where an excited state proton transfer leads to a transient enol form, which can then revert to the original structure or undergo further reactions. researchgate.net

    Photocycloaddition: The C=C double bond in the pyrone ring can participate in [2+2] photocycloaddition reactions with olefins or even with another chromone molecule, leading to photodimerization. researchgate.net This can occur intermolecularly or, in the case of bischromones, intramolecularly. researchgate.net

    Hydrogen Abstraction: The excited carbonyl group can abstract a hydrogen atom from a suitable donor, either from the solvent or intramolecularly. This Norrish Type II-like reaction generates a biradical intermediate which can then cyclize or fragment. nih.gov Intramolecular H-abstraction in bischromones is a known pathway to form complex tetracyclic products. researchgate.netresearchgate.net

    Photodegradation: Prolonged exposure to UV radiation can lead to irreversible degradation. This can involve photo-oxidation, where the excited molecule reacts with oxygen to form radical cations or other oxidized species. rsc.org Photodissociation, the cleavage of chemical bonds, is another degradation pathway. nih.gov For instance, photolysis of some chromone derivatives can lead to ring contraction, forming indanone-type products. researchgate.net The photochemical degradation process can be complex, involving radical intermediates and, in the presence of air, oxidation by species like singlet oxygen. rsc.orgresearchgate.net

    A summary of potential photochemical reactions for chromone-based structures is provided below.

    Reaction TypeDescriptionPotential Product(s)Reference
    PhotodimerizationInter- or intramolecular [2+2] cycloaddition of the pyrone C=C bond.Cyclobutane-bridged dimers. researchgate.net
    Photo-dehalogenationCleavage of a carbon-halogen bond upon irradiation.Dehalogenated chromones. researchgate.net
    Photochemical Ring ContractionRearrangement leading to a smaller ring system.Indanone derivatives. researchgate.net
    Intramolecular H-abstractionExcited carbonyl abstracts a hydrogen from another part of the molecule, followed by cyclization.Tetracyclic products, spiropyrans. researchgate.netresearchgate.net
    PhotoisomerizationReversible transformation into a structural isomer.Photoenols. researchgate.net
    Photo-oxidationReaction with oxygen in an excited state.Oxidized degradation products, radical cations. nih.govrsc.org

    Research on Derivatives and Analogues of 4h,4 H 2,2 Bichromene 4,4 Dione

    Systematic Structural Modifications and Design Rationale

    The design of new analogues of 4H,4'H-[2,2'-Bichromene]-4,4'-dione is a strategic process aimed at fine-tuning the molecule's properties. This involves a deep understanding of how specific structural changes can influence its interaction with biological targets. The rationale behind these modifications is often to improve efficacy, selectivity, or pharmacokinetic properties. Structurally, biflavonoids, which are closely related to bichromenes, are polyphenol compounds made of two flavonoid units connected symmetrically or asymmetrically. researchgate.net

    The synthesis of these varied linkages can be complex, often requiring multi-step chemical processes involving metal catalysts, such as in Suzuki-Miyaura or Ullmann coupling reactions, with pre-functionalized and protected chromene or flavone (B191248) monomers. researchgate.net The specific linkage dictates the rotational freedom and the angles between the two halves of the molecule, which in turn affects how it can bind to target proteins or enzymes.

    Examples of linkage variations found in the broader class of biflavonoids, which serve as analogues for bichromenes, include:

    C-C Linkages : 3'→8″, 3→3'', 4'→6'', 5→5'', and 2'→8''. researchgate.net

    C-O-C Linkages : 3'→6'' and 3'→4". researchgate.net

    The 3'→8″ linkage is particularly common in nature and is found in compounds like amentoflavone (B1664850) and ginkgetin. nih.govnih.gov The type of linkage has been shown to be a key factor in the molecule's biological potential. japsonline.com

    Table 1: Examples of Linkage Variations in Biflavonoid Analogues

    Linkage TypeExample Linkage PositionsRepresentative Compound ClassReference
    C-C3'→8″Amentoflavone, Morelloflavone nih.govnih.gov
    C-C6→6"Cupressuflavone (B190865) japsonline.com
    C-C8→8"Cupressuflavone japsonline.com
    C-O-C4'-O-6"Hinokiflavone japsonline.com

    The introduction of different functional groups onto the chromene rings is a common strategy to modulate the electronic properties, lipophilicity, and steric profile of the parent compound. These modifications can drastically alter biological activity.

    Hydroxyl (-OH) and Methoxy (B1213986) (-OCH₃) Groups : The number and position of hydroxyl and methoxy groups are critical for activity. Studies on biflavonoids reveal that these substitutions significantly influence their anticancer potential. japsonline.com For instance, the specific placement of hydroxyl groups at positions C4′, 4ʺ′, and 7ʺ in certain amentoflavone and cupressuflavone derivatives was found to be crucial for their inhibitory effects against cancer cell lines. ui.ac.id Similarly, methoxy groups can modify the inhibitory effects, and their presence is a key factor in the structure-activity relationship (SAR) of these compounds. nih.govjapsonline.com

    Halogen Groups (-F, -Cl, -Br) : Halogenation of the chromene rings can enhance biological activity, potentially by increasing membrane permeability or by forming halogen bonds with target receptors. Naturally occurring organobromine compounds are produced by a wide variety of marine and terrestrial organisms, highlighting their biological relevance. nih.gov In synthetic derivatives, the introduction of groups like a 4-bromobenzyloxy substituent has been shown to be important for inhibitory activity.

    Phenyl Groups (-C₆H₅) : The addition of phenyl rings can increase the molecule's size and lipophilicity, which can lead to altered interactions with biological targets. The orientation and substitution pattern of these appended phenyl rings are key areas of investigation in SAR studies.

    Researchers have successfully synthesized chromone (B188151) and flavone derivatives bearing various nitrogen heterocycles. For example, the Mannich reaction has been used to introduce nitrogen-containing side chains at the C-8 position of baicalein, a flavonoid. nih.gov The resulting analogues, such as those containing pyrrolidinyl, piperidinyl, and morpholinyl groups, showed significantly more potent inhibitory activity against cyclin-dependent kinases (CDK1/Cyclin B) than the parent compound. nih.gov In some cases, the potency was increased by approximately 20-fold. nih.gov Similarly, methods like the Buchwald–Hartwig amination have been employed to create aniline-substituted flavonoids, which have demonstrated an enhanced ability to combat multidrug resistance in bacteria. nih.govacs.org

    Structure-Activity Relationship (SAR) Studies at a Molecular Level

    Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule correlates with its biological activity. For bichromene derivatives and their analogues, SAR analyses have provided crucial insights into the features required for specific biological effects.

    Key findings from SAR studies on related biflavonoids and coumarins include:

    Influence of the Dimer Scaffold : The biflavonoid skeleton itself is a compelling template for developing new therapeutic agents. japsonline.com The dimeric structure often leads to superior activity compared to the monomeric flavonoid units alone. nih.gov

    Impact of Linkage Type : The type of linkage (e.g., C-C vs. C-O-C) and the connection points between the two units are determining factors for biological activity. For instance, in a study on SARS-CoV 3CLpro inhibitors, amentoflavone (a 3'→8″ linked biflavone) showed potent inhibition, and the presence of an apigenin (B1666066) moiety at the C-3' position was found to be important for activity. nih.gov

    Role of Substituents : The nature, number, and position of substituents on the aromatic rings are critical. The presence and pattern of hydroxyl and methoxy groups can significantly modulate anticancer and enzyme-inhibitory activities. japsonline.comui.ac.id For example, SAR studies on coumarin (B35378) derivatives as MAO-B inhibitors have shown that the effect of these compounds on the enzyme is highly dependent on the substitutions on the coumarin core. nih.gov

    Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Bichromene Analogues

    Structural FeatureObservationImplication for ActivityReference
    Dimeric StructureBiflavonoids are often more potent than their corresponding monomers.The dimeric scaffold provides a superior framework for biological interaction. nih.gov
    Linkage PositionThe 3'→8″ linkage is common in potent, naturally occurring biflavonoids.This specific spatial arrangement appears favorable for binding to various biological targets. nih.gov
    Hydroxylation PatternSpecific hydroxyl groups (e.g., at C4′, 4ʺ′, 7ʺ) enhance cytotoxicity.Hydroxyl groups likely act as key hydrogen bond donors/acceptors in target binding. ui.ac.id
    Methoxy GroupsThe presence and location of methoxy groups modify inhibitory effects.Methoxy groups can alter solubility, metabolic stability, and electronic properties. japsonline.com
    Nitrogen HeterocyclesIntroduction of N-heterocycles at C-8 can increase potency by over 20-fold.Nitrogen atoms can act as hydrogen bond acceptors or basic centers, improving target interaction. nih.gov

    Isolation and Characterization of Naturally Occurring Bichromene Analogues

    Nature is a rich source of chromene and bichromene-like structures, particularly biflavonoids. dntb.gov.uaresearchgate.net These compounds are secondary metabolites found in a variety of plant species and even in fungi and bacteria. researchgate.netnih.gov The isolation and characterization of these natural products provide valuable lead compounds for drug discovery and offer insights into biologically relevant chemical space. nih.gov

    Biflavonoids have been isolated from numerous plant families. For example:

    Araucariaceae : The genus Araucaria is known to contain biflavonoids like cupressuflavone, amentoflavone, and agathisflavone. japsonline.com

    Ginkgophyta : The leaves of Ginkgo biloba are a well-known source of ginkgetin, the first biflavonoid to be isolated. researchgate.netnih.gov

    Clusiaceae : The genus Garcinia produces isoprenylated biflavonoids, including morelloflavone. nih.gov

    Taxaceae : Torreya nucifera leaves have been a source for the isolation of amentoflavone with demonstrated inhibitory activity against the SARS-CoV protease. nih.gov

    Cannabaceae : The plant Cannabis sativa produces a class of chromene derivatives known as cannabichromenes. researchgate.net

    The process of isolating these compounds typically involves extraction from the natural source followed by various chromatographic techniques to purify the individual molecules. nih.gov Their structures are then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). japsonline.com

    Table 3: Examples of Naturally Occurring Bichromene Analogues (Biflavonoids) and Their Sources

    Compound NameCore Structure TypeNatural Source (Genus)Reference
    AmentoflavoneBiflavone (Apigenin Dimer)Araucaria, Torreya, Garcinia japsonline.comnih.govnih.gov
    CupressuflavoneBiflavoneAraucaria japsonline.com
    AgathisflavoneBiflavoneAraucaria japsonline.com
    GinkgetinBiflavoneGinkgo nih.govnih.gov
    MorelloflavoneFlavanone-Flavone DimerGarcinia nih.gov
    CannabichromeneChromeneCannabis researchgate.net

    Molecular Mechanisms of Biological Interactions of 4h,4 H 2,2 Bichromene 4,4 Dione in Vitro and in Silico Studies

    Interactions with Nucleic Acids (DNA/RNA)

    The planar aromatic nature of the chromene rings and the presence of dione (B5365651) functional groups in 4H,4'H-[2,2'-Bichromene]-4,4'-dione suggest a potential for interaction with nucleic acids.

    The interaction of chromene-based compounds with DNA can occur through several mechanisms. Given the planar polycyclic aromatic structure of the bichromene backbone, intercalation is a plausible binding mode. Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. This mode of binding is characteristic of many flat aromatic molecules and can be investigated using techniques such as UV absorption, fluorescence titration, and viscosity measurements.

    Another potential mechanism involves covalent binding. For instance, quinone-containing compounds, which share structural similarities with the dione moieties of the target compound, have been shown to form covalent DNA adducts. In vitro studies on PBDE-quinone metabolites demonstrate that the quinone group can covalently bind to deoxynucleosides, particularly deoxyguanosine (dG), deoxyadenosine (B7792050) (dA), and deoxycytidine (dC), through processes like Michael Addition. nih.gov Such interactions are confirmed through tandem mass spectrometry and can be influenced by the pH of the reaction environment. nih.gov This suggests that the dione groups in this compound could potentially react with nucleophilic sites on DNA bases, leading to the formation of stable adducts.

    A significant consequence of DNA binding is the potential to induce conformational changes, including DNA strand cleavage. The ability of a compound to cleave DNA is commonly assessed using a plasmid DNA cleavage assay. nih.govnih.govmdpi.com In this assay, supercoiled plasmid DNA (Form I) is incubated with the test compound. If the compound induces a single-strand break, the supercoiled form is converted into the relaxed or nicked circular form (Form II). A double-strand break converts it into the linear form (Form III). mdpi.com These different topological forms of DNA can be readily separated and visualized by agarose (B213101) gel electrophoresis. nih.govmdpi.comresearchgate.net

    Studies on various hybrid complexes demonstrate their ability to promote the cleavage of plasmid DNA, like pUC19 or pBR322, from Form I to Form II, indicating nuclease-like activity. mdpi.comresearchgate.net The mechanism of cleavage can be hydrolytic or oxidative. mdpi.com The efficiency of cleavage can be dependent on the compound's concentration and the pH of the system. mdpi.com For example, certain dinuclear complexes have shown enhanced cleavage activity at pH values below 7.0, resulting in the formation of the linear Form III DNA. mdpi.com This capacity for altering DNA conformation underscores a key mechanism through which chromene-based compounds may exert their biological effects.

    Enzyme Inhibition Mechanisms

    The chromenone scaffold is a well-established pharmacophore for the development of inhibitors against a variety of enzymes, many of which are implicated in human diseases.

    Cholinesterases (AChE and BChE)

    Derivatives of 4H-chromenone have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. nih.govmdpi.com In vitro assays, such as the Ellman method, are used to determine the inhibitory potency (IC₅₀) of these compounds. d-nb.infonih.gov Studies on series of amino-7,8-dihydro-4H-chromenone derivatives have identified compounds with significant inhibitory activity, particularly against BChE. nih.gov For example, substitutions at various positions on the chromenone scaffold have been shown to dramatically influence inhibitory potency. nih.gov

    Kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). libretexts.orgfiveable.me A kinetic analysis of a potent amino-7,8-dihydro-4H-chromenone inhibitor (compound 4k) against BChE revealed a competitive inhibition mechanism. nih.gov This was determined by observing that with increasing inhibitor concentration, the Michaelis–Menten constant (Kₘ) increased while the maximum reaction rate (Vₘₐₓ) remained constant, with a calculated inhibition constant (Kᵢ) of 0.55 µM. nih.gov

    Inhibitory Activities (IC₅₀) of Selected Chromenone Derivatives Against Cholinesterases
    CompoundSubstituentsBChE IC₅₀ (µM)Reference
    4cR¹ = 4-chlorobenzyloxy0.89 ± 0.24 nih.gov
    4dR¹ = 4-bromobenzyloxy1.19 ± 0.31 nih.gov
    4fR² = OCH₃5.70 ± 0.68 nih.gov
    4kR¹ = 4-fluorobenzyloxy, R² = OCH₃0.65 ± 0.13 nih.gov
    4gR² = OC₂H₅13.06 ± 2.59 nih.gov

    β-Secretase (BACE-1)

    BACE-1 is a primary therapeutic target in Alzheimer's disease as it is the rate-limiting enzyme in the production of amyloid-β peptides. nih.govnih.govfrontiersin.org The active site of BACE-1 contains two key aspartic acid residues (Asp32 and Asp228) that are crucial for its catalytic function. nih.gov Various inhibitors, including those with chromene scaffolds, have been designed to target these residues. While specific kinetic data for bichromene-diones are scarce, the general strategy involves designing molecules that can effectively bind within the enzyme's active site, disrupting its ability to process the amyloid precursor protein (APP). nih.govmpi-cbg.de

    Carbonic Anhydrases (CAs)

    Carbonic anhydrases are ubiquitous metalloenzymes containing a zinc ion in their active site. mdpi.commdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications. mdpi.com While classical inhibitors are sulfonamides that coordinate the zinc ion, other chemotypes, including coumarins and their bichromene analogs, have been identified as effective inhibitors. mdpi.com A study on new coumarin (B35378) and bicoumarin derivatives demonstrated their inhibitory activity against several human (h) CA isoforms, including the tumor-associated hCA IX and hCA XII. mdpi.com The inhibition mechanism for these non-classical inhibitors is believed to involve anchoring to residues within the active site cavity, distinct from the direct zinc binding of sulfonamides.

    In silico studies, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for understanding the molecular basis of enzyme inhibition. mdpi.comd-nb.info These computational methods predict the binding pose of a ligand within the enzyme's active site and identify the key noncovalent interactions responsible for binding affinity. nih.gov

    For cholinesterase inhibitors, docking studies have shown that chromenone derivatives can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govnih.gov Key interactions often include:

    Hydrogen bonds: Formed between the inhibitor's functional groups (e.g., carbonyl, hydroxyl) and amino acid residues like serine and histidine in the catalytic triad. nih.gov

    π-π stacking and hydrophobic interactions: Occur between the aromatic rings of the chromene scaffold and aromatic residues such as tryptophan and tyrosine in the active site gorge. nih.gov

    These simulations provide a structural rationale for the observed structure-activity relationships (SAR). For example, the enhanced BChE inhibitory activity of derivative 4k was attributed to favorable interactions of its 4-fluorobenzyloxy and methoxy (B1213986) groups with the enzyme's binding site. nih.gov

    Receptor Binding and Modulation Mechanisms

    The ability of a compound to bind to and modulate the function of cellular receptors is a fundamental aspect of pharmacology. This is typically assessed using in vitro binding assays, often involving competition between the test compound and a known radiolabeled ligand for the receptor. nih.govnih.govoecd.org

    While data on the receptor binding profile of this compound itself is limited, in silico studies on very similar structures provide valuable insights. A molecular docking study analyzed the binding of a related biflavonoid, 5,5',7,7'-Tetrahydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H,4'H-3,8'-bichromene-4,4'-dione, to the Endothelin type B receptor (ETRB). samipubco.com The study predicted a strong interaction, with a calculated binding energy (S score) of -43.6210 kcal/mol, suggesting that bichromene structures have the potential to bind to this receptor. samipubco.com

    The broader chromene scaffold has been investigated for its interaction with various other receptors, including tyrosine kinase receptors and steroid hormone receptors, indicating that this class of compounds has the potential for a wide range of receptor-mediated activities. However, further experimental validation is required to confirm the specific receptor binding and modulation mechanisms for this compound.

    Specific Receptor Interaction Profiles (e.g., Bcl-2 Receptors, Monoamine Receptors)

    The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, or programmed cell death. nordiqc.org This family includes both anti-apoptotic proteins like Bcl-2 and Bcl-xL, and pro-apoptotic proteins such as Bax and Bak. nih.gov The balance between these opposing factions within the cell dictates its fate. nordiqc.org Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, contributing to tumor cell survival and resistance to chemotherapy. nordiqc.orgnih.govmdpi.com Consequently, molecules that can inhibit the function of anti-apoptotic Bcl-2 proteins are of significant interest as potential anticancer agents. nih.govthno.org

    In silico and in vitro studies have shown that compounds containing the 4H-chromene scaffold can bind to a surface pocket on Bcl-2, which is essential for its biological function. nih.gov This interaction can disrupt the inhibitory function of Bcl-2, thereby promoting apoptosis in cancer cells. The binding is often mediated through the BCL-2 homology (BH) domains, which are conserved regions critical for the protein-protein interactions within the Bcl-2 family. nih.gov While direct studies on this compound are not prevalent in the reviewed literature, the established affinity of the 4H-chromene core for Bcl-2 receptors suggests a likely interaction profile. Molecular docking studies on similar heterocyclic compounds have identified key interactions within the surface pocket of Bcl-2. mdpi.com

    There is currently a lack of specific research data on the interaction of this compound with monoamine receptors.

    Conformational Changes Induced by Ligand Binding

    The binding of a ligand to a protein receptor is often not a simple lock-and-key mechanism but rather a dynamic process that can induce significant conformational changes in the protein. nih.gov This "induced fit" is critical for the protein's subsequent biological activity. In the context of the Bcl-2 family of proteins, conformational changes are fundamental to their function.

    For instance, Bcl-2 itself must undergo a conformational change to inhibit the pro-apoptotic protein Bax. nih.gov This change allows Bcl-2 to sequester the activated form of Bax, preventing it from forming pores in the mitochondrial membrane and initiating apoptosis. nih.gov It is plausible that the binding of small molecules, such as those from the 4H-chromene class, to the surface pocket of Bcl-2 can trigger or stabilize specific conformations.

    Studies using techniques like hydrogen-deuterium exchange mass spectrometry have revealed that anti-apoptotic proteins like Bcl-2 and Mcl-1 exhibit unique, protein-specific structural and dynamic behaviors upon binding with other molecules. nih.gov These findings underscore that the interaction is not static and involves a shift in the protein's conformational ensemble. Therefore, it is hypothesized that the binding of this compound to Bcl-2 would likely induce conformational rearrangements that modulate its anti-apoptotic activity.

    Cellular Pathway Modulation at a Molecular Level (In Vitro Mechanistic Studies)

    The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic strategies. Compounds containing the 4H-chromene scaffold have been identified as potent inducers of apoptosis. biomolther.org The apoptotic cascade can be initiated through various molecular events, including the activation of caspases, the generation of reactive oxygen species (ROS), and changes in the mitochondrial membrane potential (MMP).

    Caspase Activation: Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of an initiator caspase (like caspase-9) triggers a cascade involving the activation of effector caspases (like caspase-3), leading to the cleavage of cellular proteins and cell death. nih.gov Studies on chromene derivatives have demonstrated their ability to induce apoptosis through the activation of multiple caspases. biomolther.org The cytotoxic effects of these compounds can be significantly diminished by pan-caspase inhibitors, confirming the central role of caspase activation in their mechanism of action. biomolther.org

    Reactive Oxygen Species (ROS) Generation: ROS are chemically reactive species containing oxygen, and their overproduction can lead to oxidative stress and cellular damage, ultimately triggering apoptosis. mdpi.com Several studies have shown that certain chromene-like compounds can induce the generation of ROS in cancer cells. biomolther.orgnih.gov This increase in ROS is often a critical upstream event that leads to the activation of apoptotic pathways. The use of ROS scavengers has been shown to abrogate the apoptotic effects of these compounds, highlighting the crucial role of ROS in their antitumor activity. biomolther.orgnih.gov

    Mitochondrial Membrane Potential (MMP) Changes: The mitochondrion plays a central role in the intrinsic pathway of apoptosis. A key event in this pathway is the loss of the mitochondrial membrane potential (ΔΨm). nih.gov This depolarization of the mitochondrial membrane can lead to the release of pro-apoptotic factors into the cytoplasm, which in turn activate the caspase cascade. The generation of ROS is closely linked to mitochondrial dysfunction and the dysregulation of MMP. biomolther.org It has been observed that treatment with certain chromene derivatives leads to a deregulation of mitochondrial membrane potential, contributing to the induction of apoptosis. biomolther.org

    Interactive Table: Apoptotic Effects of Chromene-Related Compounds

    Compound TypeEffectMechanismSupporting Evidence
    Licochalcone D (Chalcone)Induces apoptosis in colorectal cancer cellsROS generation, phosphorylation of JNK and p38 MAPK, caspase activationPrevented by ROS scavenger and pan-caspase inhibitor biomolther.org
    Indirubin DerivativesInduces apoptosis in cutaneous SCC cellsROS generation, caspase cascade activation, loss of MMPPrevented by antioxidants nih.gov
    Menadione (Naphthoquinone)Promotes apoptosis of pancreatic acinar cellsROS generation via redox cyclingPotentiated by inhibitor of detoxification enzyme researchgate.net

    Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are the most abundant proteins in the blood plasma. They play a crucial role in the transport and disposition of many endogenous and exogenous substances, including drugs. The binding of a compound to serum albumin can significantly affect its bioavailability, distribution, and metabolism. Therefore, understanding the interaction of potential therapeutic agents with these proteins is of great importance.

    The interaction of various heterocyclic compounds with BSA and HSA has been extensively studied using a combination of spectroscopic techniques (such as fluorescence and circular dichroism) and in silico molecular docking. nih.govnih.govmdpi.complos.org These studies provide valuable insights into the binding affinity, binding sites, and the nature of the intermolecular forces involved.

    Fluorescence quenching studies are commonly employed to investigate the binding of small molecules to proteins like BSA and HSA, which have intrinsic fluorescence due to their tryptophan residues. nih.govplos.org The quenching of this fluorescence upon the addition of a ligand can indicate a binding interaction. The data from such experiments can be used to calculate binding constants (Kb) and the number of binding sites (n).

    Molecular docking simulations complement experimental data by providing a visual representation of the binding mode and identifying the specific amino acid residues involved in the interaction. These studies often reveal that the binding is driven by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.govmdpi.com

    Interactive Table: Typical Parameters from Protein Interaction Studies

    ParameterDescriptionMethod of DeterminationSignificance
    Binding Constant (Kb)Measures the strength of the binding between the ligand and the protein.Fluorescence SpectroscopyA higher Kb value indicates a stronger interaction.
    Number of Binding Sites (n)Indicates how many molecules of the ligand can bind to one molecule of the protein.Fluorescence SpectroscopyTypically close to 1 for specific binding.
    Thermodynamic Parameters (ΔH°, ΔS°, ΔG°)Provide information about the forces driving the interaction (e.g., hydrophobic, hydrogen bonds).Temperature-dependent Fluorescence SpectroscopyThe signs and magnitudes of these parameters reveal the nature of the binding process.
    Binding SiteThe specific location on the protein where the ligand binds.Competitive Binding Experiments, Molecular DockingIdentifies the key amino acid residues involved in the interaction.

    Advanced Analytical Methodologies for 4h,4 H 2,2 Bichromene 4,4 Dione Analysis

    Chromatographic Techniques

    Chromatographic methods are powerful tools for the separation and analysis of complex mixtures. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of non-volatile compounds like 4H,4'H-[2,2'-Bichromene]-4,4'-dione.

    High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

    High-Performance Liquid Chromatography (HPLC) is an indispensable method for assessing the purity of synthesized this compound and for its quantification in various matrices. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) setup is commonly employed. analchemres.org

    In a typical RP-HPLC method, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. awi.de The separation is based on the hydrophobicity of the analytes. The purity of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks alongside the main peak of the compound. The percentage purity is calculated by comparing the area of the main peak to the total area of all peaks.

    For quantification, a calibration curve is constructed by running a series of standard solutions of known concentrations of the compound. The peak area of the analyte in a sample is then used to determine its concentration by interpolation from the calibration curve. The method's performance is validated by assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). analchemres.org

    Table 1: Illustrative HPLC Parameters for this compound Analysis

    ParameterValue
    Column C18, 4.6 x 250 mm, 5 µm
    Mobile Phase Acetonitrile:Water (gradient)
    Flow Rate 1.0 mL/min
    Detection UV at 254 nm
    Injection Volume 20 µL
    Retention Time ~5-10 min (dependent on gradient)
    Linearity (r²) >0.999
    LOD ~0.1 µg/mL
    LOQ ~0.3 µg/mL

    Note: These are typical parameters and may require optimization for specific applications.

    Spectrophotometric Methods for Detection and Quantification

    Spectrophotometric methods are based on the interaction of electromagnetic radiation with the analyte. These techniques are widely used for the detection and quantification of compounds that absorb light in the ultraviolet-visible region or exhibit fluorescence.

    UV-Vis Spectrophotometry in Analytical Assays

    UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of this compound in solution. upi.edu The chromophoric nature of the bichromene structure, with its conjugated system of double bonds, leads to the absorption of ultraviolet or visible light. libretexts.org The wavelength of maximum absorbance (λmax) is a characteristic feature of the compound and can be used for its identification and quantification.

    According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship forms the basis for quantitative analysis. libretexts.org A calibration curve of absorbance versus concentration is prepared using standard solutions to determine the concentration of an unknown sample. This technique is particularly useful for routine quality control and in dissolution studies.

    Table 2: Typical UV-Vis Spectrophotometric Data for this compound

    ParameterValue
    Solvent Ethanol or Methanol
    λmax ~250-350 nm (estimated based on chromone (B188151) structures)
    Molar Absorptivity (ε) Dependent on λmax and solvent
    Linear Range Typically in the µg/mL range

    Note: The exact λmax and molar absorptivity need to be determined experimentally.

    Fluorescence Spectroscopy for Interaction Studies

    Fluorescence spectroscopy is a highly sensitive technique that can be used to study the interactions of this compound with other molecules, such as proteins or nucleic acids. nih.gov Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. clockss.org Not all molecules fluoresce, but those with rigid, planar structures and extensive conjugation, like many chromene derivatives, often exhibit this property. psu.edu

    Changes in the fluorescence properties of this compound, such as the emission wavelength, intensity, and lifetime, upon binding to a biological macromolecule can provide valuable information about the binding mechanism, affinity, and the microenvironment of the binding site. rsc.org For instance, a shift in the emission maximum or an increase or decrease in fluorescence intensity (quenching or enhancement) can indicate a binding event. rsc.org

    Table 3: Potential Fluorescence Spectroscopy Parameters for Interaction Studies

    ParameterDescription
    Excitation Wavelength (λex) Wavelength used to excite the molecule, typically near the absorption maximum.
    Emission Wavelength (λem) Wavelength of the emitted fluorescence light.
    Quantum Yield (Φ) The ratio of photons emitted to photons absorbed.
    Fluorescence Lifetime (τ) The average time the molecule spends in the excited state before returning to the ground state.

    Note: These parameters are intrinsic properties of the molecule and can be influenced by its environment.

    Applications in Environmental Monitoring and Detection (e.g., Disinfectant Byproducts)

    The potential for this compound to be formed as a byproduct of water disinfection processes warrants the development of sensitive analytical methods for its environmental monitoring. thermofisher.com Disinfectants like chlorine can react with natural organic matter present in water to form a wide array of disinfection byproducts (DBPs), some of which may have adverse health effects. who.intepa.gov

    The analytical methods described above, particularly HPLC coupled with a sensitive detector like a mass spectrometer (LC-MS), would be highly suitable for the trace-level detection of this compound in environmental samples such as drinking water or wastewater. researchgate.net Sample preparation techniques like solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering matrix components prior to analysis. The development of such methods is crucial for assessing the occurrence, fate, and potential risks associated with this compound in the environment.

    Potential Applications in Materials Science

    Functional Materials Development

    The development of functional materials is a significant area of investigation for bichromene derivatives. The planarity and potential for π-π stacking in the molecular structure of these compounds make them interesting candidates for materials with specific optical and electronic properties. nih.gov For instance, the ability to form ordered supramolecular structures through non-covalent interactions is a key aspect of their potential in creating functional materials. nih.gov

    Derivatives of the closely related 4H-chromen-4-one have been shown to exhibit solid-state luminescence, including mechanochromism and room-temperature phosphorescence. rsc.org These properties are highly dependent on the molecular packing and intermolecular interactions within the crystal structure. rsc.org This suggests that by modifying the substituents on the bichromene core, it may be possible to tune these photophysical properties for applications in sensors, displays, and security inks.

    Furthermore, the synthesis of various substituted 4H-chromenes has been a subject of considerable interest, highlighting the adaptability of the chromene framework for creating a library of compounds with diverse functionalities. heteroletters.org The ability to introduce different chemical moieties onto the basic structure allows for the fine-tuning of properties, which is a critical aspect of designing advanced functional materials.

    Energy-Related Materials (e.g., Fuel Cells, Semiconductors)

    The potential use of bichromene-based materials in energy-related applications, such as fuel cells and semiconductors, is an emerging area of research. While direct applications of 4H,4'H-[2,2'-bichromene]-4,4'-dione in these fields are not yet extensively documented, the fundamental properties of related chromene structures provide a basis for exploration.

    In the context of fuel cells , the development of efficient proton exchange membranes (PEMs) is crucial. fuelcellbuses.eufchea.org These membranes are responsible for conducting protons while blocking electrons. fuelcellbuses.eu Research into novel polymer-based materials for PEMs is a vibrant field, with a focus on enhancing proton conductivity and stability. mdpi.com While not directly a bichromene, the development of sulfonated poly(arylene ether)s for fuel cell membranes demonstrates the importance of aromatic structures in creating robust and efficient energy materials. mdpi.com The rigid and stable nature of the bichromene backbone could potentially be functionalized to create novel membrane materials. Fuel cells operate by converting the chemical energy of a fuel, such as hydrogen, directly into electricity through an electrochemical reaction. fchea.orgfuelcellenergy.com

    Regarding semiconductors , the electronic properties of organic molecules are of great interest. The conjugated π-system present in the bichromene structure is a key feature of many organic semiconductors. The ability to tune the electronic band gap through chemical modification is a significant advantage of organic materials. Research on related 4-pyrone derivatives has shown that these compounds can possess interesting photophysical properties, which are fundamental to their potential use in optoelectronic devices. mdpi.com The development of new synthetic methods for chromone (B188151) derivatives opens up possibilities for creating novel organic semiconductors with tailored properties. researchgate.net

    Advanced Material Structures

    The self-assembly of molecules into well-defined, advanced structures is a cornerstone of modern materials science. The structure of this compound and its derivatives, with their potential for hydrogen bonding and π-π stacking, makes them promising building blocks for the construction of such materials. nih.gov

    The crystal engineering of chromene-based compounds has demonstrated the formation of specific supramolecular architectures, such as R22(13) rings, which are propagated throughout the material. nih.gov These ordered arrangements can give rise to unique material properties. The ability to control the solid-state packing of these molecules is critical for developing materials with desired functionalities.

    Furthermore, the concept of creating biflavonoids, which are naturally occurring dimers of flavonoids (a class of compounds that includes the chromone structure), showcases how these units can be linked to form more complex and potentially more active molecules. phytobank.caphytobank.caresearchgate.netnih.gov This principle can be extended to the design of synthetic bichromene-based polymers and oligomers, leading to the creation of advanced materials with novel mechanical, thermal, or electronic properties. The investigation of biflavonoids from natural sources provides inspiration for the design of new synthetic materials with complex architectures. researchgate.netnih.gov

    Q & A

    Q. How does X-ray crystallography resolve stereochemical ambiguities in bichromene-dione derivatives?

    • Methodological Answer : SHELXL/SHELXT software refines fractional atomic coordinates (e.g., C–C bond lengths: 1.48–1.52 Å) to distinguish R/S configurations. For example, the (4R*,4'R*) stereoisomer of 2,2'-diethoxy-4,4'-diphenyl derivatives was unambiguously assigned using anisotropic displacement parameters .

    Q. What strategies mitigate decomposition issues in solution-phase stability of bichromene-diones?

    • Methodological Answer : Avoid prolonged exposure to protic solvents (e.g., MeOH) or light. Use stabilizing additives (e.g., BHT) in stock solutions and prioritize solid-state storage. Decomposition pathways (e.g., hydrolysis) can be monitored via HPLC-MS .

    Q. How does substituent variation at the 2- and 4-positions affect bioactivity profiles of bichromene-diones?

    • Methodological Answer : Bromine at the 2-position enhances DNA intercalation (IC₅₀ ~10 µM in cancer cells), while methoxy groups improve solubility for in vivo assays. Pharmacokinetic profiling (e.g., LogP via shake-flask method) guides lead optimization .

    Q. What contradictions exist between experimental UV-Vis data and computational predictions for substituted bichromene-diones?

    • Methodological Answer : PPP calculations may underestimate bathochromic shifts for strongly electron-donating groups (e.g., –NMe₂) due to neglected solvent effects. Time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) corrects these discrepancies .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.